REACTION_CXSMILES
|
Br[C:2]1[CH:10]=[CH:9][C:5]2[S:6][CH:7]=[CH:8][C:4]=2[CH:3]=1.[CH:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1B(O)O)=[O:12].C(=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1.C(O)C.O.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[S:6]1[CH:7]=[CH:8][C:4]2[CH:3]=[C:2]([C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=3[CH:11]=[O:12])[CH:10]=[CH:9][C:5]1=2 |f:2.3.4,8.9.10.11.12|
|
Name
|
|
Quantity
|
3.68 g
|
Type
|
reactant
|
Smiles
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BrC1=CC2=C(SC=C2)C=C1
|
Name
|
|
Quantity
|
183 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
3.87 g
|
Type
|
reactant
|
Smiles
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C(=O)C1=C(C=CC=C1)B(O)O
|
Name
|
|
Quantity
|
3.64 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.99 g
|
Type
|
catalyst
|
Smiles
|
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added, under nitrogen
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate (120 mL) and water (70 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a crude residue that
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (silica, eluting solvent: (petroleum ether/AcOEt) 9.2/0.8)
|
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1)C=C(C=C2)C2=C(C=O)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.31 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |